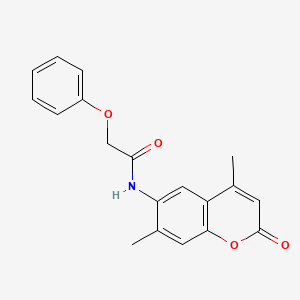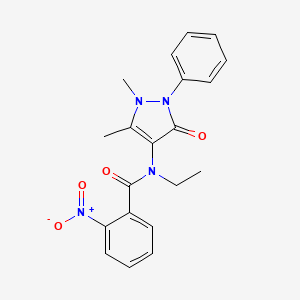![molecular formula C16H15ClO3 B4894098 2-[3-(4-chlorophenoxy)propoxy]benzaldehyde](/img/structure/B4894098.png)
2-[3-(4-chlorophenoxy)propoxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3-(4-chlorophenoxy)propoxy]benzaldehyde, commonly known as CPBA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of benzaldehyde derivatives and has a molecular formula of C16H15ClO3.
Mecanismo De Acción
The mechanism of action of CPBA is not fully understood. However, studies have shown that CPBA induces apoptosis in cancer cells by activating the caspase cascade. It has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemical and Physiological Effects
CPBA has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that CPBA induces apoptosis in cancer cells, inhibits the activity of NF-κB, and reduces the production of pro-inflammatory cytokines. In vivo studies have shown that CPBA exhibits anti-tumor activity in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CPBA has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable under normal laboratory conditions. However, CPBA has some limitations. It is toxic and requires careful handling. It is also relatively expensive compared to other organic compounds.
Direcciones Futuras
There are several future directions for the study of CPBA. One direction is to further investigate its potential as an anti-cancer agent and anti-inflammatory agent. Another direction is to explore its potential use in material science and catalysis. Additionally, further studies are needed to fully understand the mechanism of action of CPBA and its biochemical and physiological effects.
Conclusion
In conclusion, CPBA is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It can be synthesized through a multi-step process and has been extensively studied for its potential use as an anti-cancer agent, anti-inflammatory agent, and building block for the synthesis of organic materials. CPBA exhibits various biochemical and physiological effects, and has several advantages and limitations for lab experiments. There are several future directions for the study of CPBA, including further investigation of its potential as an anti-cancer agent and exploration of its potential use in material science and catalysis.
Métodos De Síntesis
CPBA can be synthesized through a multi-step process that involves the reaction of 4-chlorophenol with propargyl alcohol to form 3-(4-chlorophenoxy)prop-1-yne. This intermediate is then reacted with benzaldehyde in the presence of a base to produce CPBA. The overall yield of this synthesis method is reported to be around 50%.
Aplicaciones Científicas De Investigación
CPBA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, CPBA has been shown to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has also been studied for its potential use as an anti-inflammatory agent. In material science, CPBA has been used as a building block for the synthesis of various organic materials. In catalysis, CPBA has been used as a catalyst for various organic reactions.
Propiedades
IUPAC Name |
2-[3-(4-chlorophenoxy)propoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO3/c17-14-6-8-15(9-7-14)19-10-3-11-20-16-5-2-1-4-13(16)12-18/h1-2,4-9,12H,3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZGKCILCVUQAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCCCOC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(4-Chlorophenoxy)propoxy]benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine oxalate](/img/structure/B4894018.png)
![2-{[3-(2,4-dichlorophenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4894021.png)
![butyl [5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B4894035.png)

![N-(2-(4-methoxyphenyl)-1-{[(3-pyridinylmethyl)amino]carbonyl}vinyl)-4-methylbenzamide](/img/structure/B4894048.png)
![N-{5-[1-(2-anilino-2-oxoethyl)-6-oxo-1,6-dihydro-3-pyridazinyl]-2-methylphenyl}propanamide](/img/structure/B4894051.png)

![1,1'-(1,4-piperazinediyl)bis[3-(2-chlorophenoxy)-2-propanol]](/img/structure/B4894061.png)
![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4894072.png)
![allyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B4894073.png)

![N-(2,4-dichlorophenyl)-2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B4894088.png)
![N-isopropyl-1'-[(2-methyl-1-benzofuran-5-yl)carbonyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B4894091.png)
